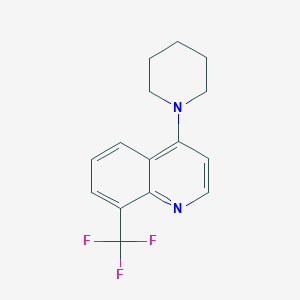

4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline

CAS No.: 1020252-84-9

Cat. No.: VC3181598

Molecular Formula: C15H15F3N2

Molecular Weight: 280.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020252-84-9 |

|---|---|

| Molecular Formula | C15H15F3N2 |

| Molecular Weight | 280.29 g/mol |

| IUPAC Name | 4-piperidin-1-yl-8-(trifluoromethyl)quinoline |

| Standard InChI | InChI=1S/C15H15F3N2/c16-15(17,18)12-6-4-5-11-13(7-8-19-14(11)12)20-9-2-1-3-10-20/h4-8H,1-3,9-10H2 |

| Standard InChI Key | XTWOAVOTFJDXJL-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=C3C=CC=C(C3=NC=C2)C(F)(F)F |

| Canonical SMILES | C1CCN(CC1)C2=C3C=CC=C(C3=NC=C2)C(F)(F)F |

Introduction

Chemical Structure and Properties

Structural Characterization

4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline features a quinoline scaffold with two key functional groups: a piperidin-1-yl group at position 4 and a trifluoromethyl (CF₃) group at position 8. This arrangement creates a molecule with both basic nitrogen-containing heterocyclic components and a lipophilic fluorinated moiety. Similar quinoline derivatives with piperidine substituents and trifluoromethyl groups have been noted for their potential biological activities, particularly in antimalarial and anticancer research.

Physical and Chemical Properties

While specific data for 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline is limited in the provided sources, we can extrapolate some properties based on similar compounds. The trifluoromethyl group typically enhances lipophilicity and metabolic stability, while the piperidin-1-yl group contributes to the molecule's basicity and potential for hydrogen bonding. These characteristics are critical for drug-like properties including membrane permeability and target binding.

Molecular Properties Comparison

Table 1 presents a comparison of the target compound with similar quinoline derivatives containing trifluoromethyl and piperidine moieties:

| Property | 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline | 2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline |

|---|---|---|

| Position of Piperidine | 4-position | 2-position |

| Trifluoromethyl Location | Directly on quinoline ring at 8-position | On benzyl group attached at 8-position |

| Expected Lipophilicity | High | Very high |

| Expected Membrane Permeability | Good | Moderate to good |

| Molecular Complexity | Lower | Higher |

| Functional Groups | Two main substituents | Three main substituents including benzyloxy linker |

Synthesis Methodologies

General Approaches to Quinoline Synthesis

The synthesis of quinoline derivatives like 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline typically employs various established methods in heterocyclic chemistry. One common approach begins with appropriately substituted anilines to form the quinoline core. As noted in the patent literature, the Skraup synthesis using glycerol represents a traditional method for quinoline core formation .

Piperidinyl Substitution Methods

For introducing piperidine groups to quinoline scaffolds, palladium-catalyzed coupling reactions are particularly effective. These reactions typically involve:

-

Formation of a quinoline core with a good leaving group at the desired position of substitution

-

Reaction with a piperidine derivative under palladium catalysis

-

Subsequent deprotection if protected piperidine derivatives are used

The patent literature describes conditions that can effect this reaction, including "reacting the two components in the presence of a palladium complex such as those described by Buchwald et al., J. Am. Chem. Soc. 118:7215 (1996) and Hartwig et al, J. Am. Chem. Soc. 118:7217 (1996)" .

Structure-Activity Relationships

Impact of Substituent Positioning

The positioning of substituents on the quinoline core significantly affects biological activity. The 4-(piperidin-1-yl) arrangement in the target compound differs from that in compounds with 2-(piperidin-1-yl) substitution, potentially resulting in different biological target interactions. Additionally, the direct attachment of the trifluoromethyl group at the 8-position may confer different properties compared to compounds where this group is attached via a spacer.

Role of the Trifluoromethyl Group

The trifluoromethyl moiety serves multiple important functions in medicinal chemistry:

-

Increases lipophilicity, potentially enhancing membrane permeability

-

Provides metabolic stability through resistance to oxidative degradation

-

Alters the electronic properties of the molecule, affecting binding to biological targets

-

May enhance potency through increased binding affinity to target proteins

Importance of the Piperidinyl Moiety

The piperidin-1-yl group contributes several important properties:

-

Provides a basic center for potential protonation at physiological pH

-

Offers conformational flexibility that may be important for binding to biological targets

-

Can participate in hydrogen bonding as a hydrogen bond acceptor

-

May enhance aqueous solubility compared to more lipophilic substituents

Synthetic Challenges and Optimizations

Reaction Efficiency and Yield

The synthesis of compounds like 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline presents several challenges. According to the patent literature, traditional methods often suffer from low yields and safety concerns. Modern approaches focus on optimizing reaction conditions, particularly through solvent selection. For example, "the yield is increased by 1.5 times to 2 times over processes utilizing dichloromethane" when using toluene as a solvent .

Environmental Considerations

Modern synthetic approaches to quinoline derivatives emphasize reduced environmental impact. The patent literature notes that "the use of toluene reduces the amount of chlorinated byproducts requiring disposal, which reduces the amount of hazardous environmental byproducts produced during synthesis" . This is particularly important considering the potential pharmaceutical applications of these compounds.

Comparison with Related Compounds

Structural Analogs

Table 2 presents a comparison of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline with structurally related compounds:

Functional Comparison

While specific data on 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline is limited in the provided sources, we can infer potential functional differences based on structural variations:

-

The direct attachment of CF₃ at position 8 likely confers different electronic and steric properties compared to compounds with CF₃ groups on distant aromatic rings

-

The piperidine at position 4 may interact differently with biological targets compared to position 2 substitution

-

The absence of additional functional groups (like methoxy or benzyloxy) results in a smaller, potentially more permeable molecule

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume